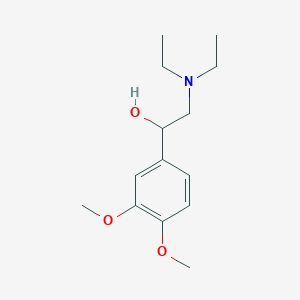![molecular formula C14H17NO4 B7842565 Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone](/img/structure/B7842565.png)
Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[1,3]dioxole ring, a piperidine ring, and a hydroxymethyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone typically involves multi-step organic reactions. One common approach is the Palladium-catalyzed C-N cross-coupling reaction . This method involves the coupling of a benzo[1,3]dioxole derivative with a piperidine derivative in the presence of a palladium catalyst and a suitable ligand under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: It is used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group and the piperidine ring play crucial roles in binding to these targets, leading to biological responses.
Comparison with Similar Compounds
Benzo[1,3]dioxol-5-yl-(3-aminopiperidin-1-yl)-methanone: Similar structure but with an amino group instead of hydroxymethyl.
Benzo[1,3]dioxol-5-yl-(3-methoxypiperidin-1-yl)-methanone: Similar structure but with a methoxy group instead of hydroxymethyl.
Uniqueness: The presence of the hydroxymethyl group in Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone imparts unique chemical and biological properties compared to its analogs, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-8-10-2-1-5-15(7-10)14(17)11-3-4-12-13(6-11)19-9-18-12/h3-4,6,10,16H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGNSANTAIOWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)
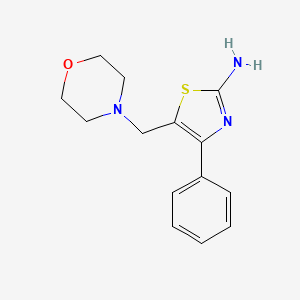
![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)

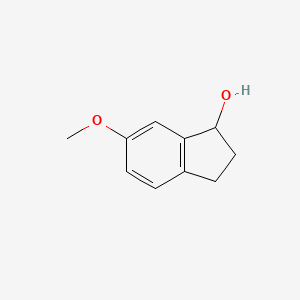
![3-Oxo-4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,4-benzoxazine-7-carboxylic acid](/img/structure/B7842529.png)
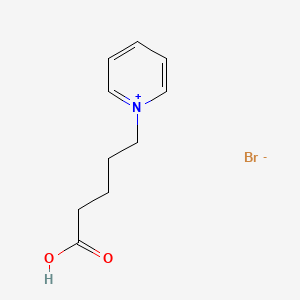
![4-{2-[(2,4-Dimethylphenyl)amino]acetamido}benzoic acid](/img/structure/B7842541.png)

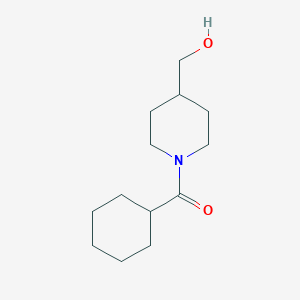
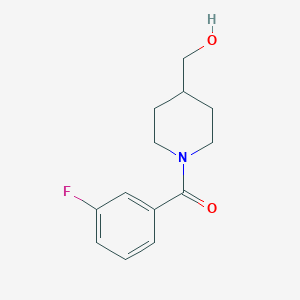
![[1-(Ethanesulfonyl)piperidin-3-yl]methanol](/img/structure/B7842570.png)
